molecular formula C8H7ClF2O3S B1407773 3-Ethoxy-2,4-difluorobenzenesulfonyl chloride CAS No. 1706439-10-2

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride

Cat. No. B1407773
M. Wt: 256.65 g/mol
InChI Key: PMOSAZVHCWSWQB-UHFFFAOYSA-N
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Description

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride is a chemical compound used in scientific research . Its applications range from pharmaceutical synthesis to material science, offering an array of possibilities for innovative discoveries.


Synthesis Analysis

3,4-Difluorobenzenesulfonyl chloride may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .


Molecular Structure Analysis

The molecular formula of 3,4-Difluorobenzenesulfonyl chloride is F2C6H3SO2Cl . It has a molecular weight of 212.60 . The SMILES string representation is Fc1ccc(cc1F)S(Cl)(=O)=O .


Chemical Reactions Analysis

3,4-Difluorobenzenesulfonyl chloride may be used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Difluorobenzenesulfonyl chloride include a refractive index n20/D of 1.515 (lit.), a boiling point of 212 °C (lit.), and a density of 1.586 g/mL at 25 °C (lit.) .

Scientific Research Applications

Kinetics of Nucleophilic Substitution Reactions

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride can be involved in nucleophilic substitution reactions, as indicated by the synthesis of ethoxy-4-nitrobenzene through the reaction of 4-chloronitrobenzene with potassium ethoxide, using phase-transfer catalysts under ultrasound irradiation. This process has been studied for its kinetics, considering factors like the amount of catalyst and the effect of ultrasound waves on reaction conversion (Wang & Rajendran, 2007).

Electrocatalytic Fluorination

In the field of electrochemical fluorination, organosulfur compounds including derivatives of 3-ethoxy-2,4-difluorobenzenesulfonyl chloride have been successfully fluorinated in an ionic liquid environment. This process utilizes polymer-supported iodobenzene and allows for recycle use due to easy separation, demonstrating its efficiency and sustainability (Sawamura et al., 2010).

Synthesis of Liquid Crystal Intermediates

The compound has been used in synthesizing high-purity liquid crystal intermediates, like 4-ethoxy-2,3-difluoroacetophenone. The synthesis involves a Friedel-Crafts reaction with 2,3-difluoroethoxybenzene and acetyl chloride, highlighting its role in the preparation of materials with specific electronic and optical properties (Tong Bin, 2013).

Activation of Polymeric Carriers

Derivatives of 3-ethoxy-2,4-difluorobenzenesulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, have been used to activate hydroxyl groups of polymeric carriers. This activation is essential for covalent attachment of biologicals to solid supports, playing a significant role in bioconjugation chemistry and potential therapeutic applications (Chang et al., 1992).

Electrosynthesis and Characterization of Polymers

Electrosynthesis of polymers using compounds like 1-methoxy-4-ethoxybenzene, which shares a structural similarity with 3-ethoxy-2,4-difluorobenzenesulfonyl chloride, has been explored. These polymers are characterized for their solubility, molecular structure, and electrical conductivity, indicating the compound's relevance in advanced material science (Moustafid et al., 1991).

Safety And Hazards

3,4-Difluorobenzenesulfonyl chloride is classified as Eye Damage 1 and Skin Corrosion 1B . It has a hazard statement of H314 . The precautionary statements include P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363, and P405 .

properties

IUPAC Name

3-ethoxy-2,4-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O3S/c1-2-14-8-5(10)3-4-6(7(8)11)15(9,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOSAZVHCWSWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,4-difluorobenzenesulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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